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Abstract

The ChaC family member, ChaCz2, is a cytosolic enzyme with y-glutamylcyclotransferase
activity that plays a crucial role in cellular stress responses, particularly the Unfolded Protein
Response (UPR).[1] Unlike its homolog ChaC1, which is induced by endoplasmic reticulum
(ER) stress, ChaCz2 is constitutively expressed and contributes to the basal turnover of
glutathione (GSH).[2] By catalyzing the degradation of GSH, ChaC2 can modulate the cellular
redox state, leading to the accumulation of reactive oxygen species (ROS) and subsequent
activation of the UPR.[1][3] This guide provides an in-depth technical overview of the
involvement of ChaC2 in the UPR, detailing the underlying molecular mechanisms,
experimental methodologies for its study, and quantitative data from key research findings.

Molecular Mechanism of ChaC2-Mediated UPR
Induction

ChaCz2 is a y-glutamylcyclotransferase that specifically degrades reduced glutathione (GSH)
into 5-oxoproline and cysteinylglycine.[1][2] This enzymatic activity is central to its role in
inducing the UPR. The depletion of the cellular GSH pool disrupts the redox homeostasis,
leading to an increase in intracellular reactive oxygen species (ROS).[3][4] This state of
oxidative stress is a known trigger for ER stress and the subsequent activation of the UPR.
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The UPR is a tripartite signaling network initiated by three ER-resident transmembrane
sensors: PERK, IRE1, and ATF6. Evidence suggests that ChaC2-mediated GSH depletion
leads to the activation of all three branches of the UPR.[1]

 PERK Pathway: Upon activation, PERK (PKR-like ER kinase) autophosphorylates and then
phosphorylates the a-subunit of eukaryotic initiation factor 2 (elF2a). This leads to a general
attenuation of protein synthesis but paradoxically promotes the translation of specific
MRNAS, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4, in turn,
upregulates the expression of pro-apoptotic factor CHOP (C/EBP homologous protein).[5]

e IRE1 Pathway: IREL1 (Inositol-requiring enzyme 1) activation leads to its endoribonuclease
activity, which unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[6] The
spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-
associated degradation (ERAD) and protein folding.[6]

o ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane transcription
factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release
its active cytosolic domain. This active fragment then moves to the nucleus to activate the
transcription of UPR target genes.[6]

Overexpression of ChaC2 has been shown to upregulate PERK, IRE1, ATF6, ATF4, CHOP,
and spliced XBP-1, indicating a broad activation of the UPR.[1]

Data Presentation
Enzymatic Activity of ChaC2

Catalytic
Enzyme Substrate Km (mM) kcat (min-1) Efficiency
(kcat/Km)
Human ChaC2 Glutathione 3.7+x04 159+1.0 4.3
Mouse ChaC2 Glutathione 3.0+04 7605 2.5
Human ChaC1 Glutathione 22+04 225.2 +15 102.4

Table 1: Kinetic parameters of ChaC family enzymes for glutathione degradation.[2][4]
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Correlation of ChaC2 Expression with UPR Markers in
Cancer

Cancer Type UPR Marker Corre-la-tion p-value
Coefficient (r)

Gastric Cancer XBP-1s 0.305 0.002
Gastric Cancer Active Caspase-3 0.607 <0.001
Gastric Cancer Beclin 1 0.591 <0.001
Colorectal Cancer XBP-1s 0.526 <0.001
Colorectal Cancer Active Caspase-3 0.319 <0.001
Colorectal Cancer Beclin 1 0.433 <0.001

Table 2: Correlation between ChaC2 expression and markers of UPR, apoptosis, and
autophagy in clinical cancer samples.[1]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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